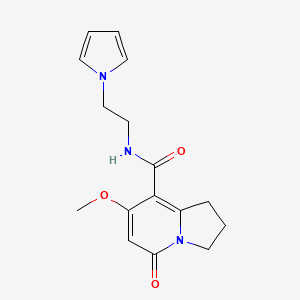

![molecular formula C20H15N3O2S B2748066 N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-40-2](/img/structure/B2748066.png)

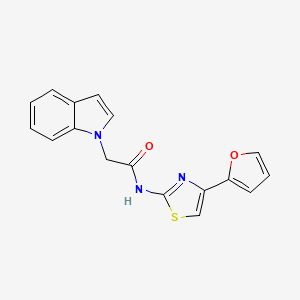

N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, also known as MBTQ, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the family of thienoquinolines, which are known for their diverse biological activities. MBTQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Antimicrobial Applications

Quinoline derivatives, including those related to N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, have demonstrated significant antimicrobial activity. For instance, a study by Özyanik et al. (2012) highlighted the synthesis and evaluation of quinoline derivatives containing an azole nucleus, showing good to moderate activity against various microorganisms. Similarly, Keshk et al. (2008) synthesized quinoline thiosemicarbazide derivatives that displayed antimicrobial potential, suggesting the applicability of these compounds in developing new antimicrobial agents (Özyanik et al., 2012) (Keshk et al., 2008).

Cytotoxic and Anticancer Properties

Research has also focused on the cytotoxic properties of quinoline derivatives for potential therapeutic applications in cancer. Chen et al. (2000) discussed the synthesis of substituted quinoline carboxamides and their evaluation for cytotoxicity, finding that certain derivatives showed considerable effectiveness in a colon tumor model, indicating their potential as anticancer agents. This aligns with findings by Korcz et al. (2018), who synthesized quinoline-3-carbaldehyde hydrazones with notable cytotoxic effects against human tumor cell lines, pointing towards the role of these compounds in cancer treatment (Chen et al., 2000) (Korcz et al., 2018).

Synthesis and Chemical Transformations

The synthesis and transformation of quinoline derivatives have been a significant area of research, providing insights into their chemical properties and potential applications. For example, Aleksanyan and Hambardzumyan (2019) reported on the synthesis and transformations of quinoline-6-carbohydrazide, exploring reactions with various reagents to obtain compounds with potential biological activity. Such studies are crucial for understanding the reactivity and functionalization of quinoline derivatives, including N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide (Aleksanyan & Hambardzumyan, 2019).

Propriétés

IUPAC Name |

N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-12-6-8-13(9-7-12)18(24)22-23-19(25)17-11-15-10-14-4-2-3-5-16(14)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMWUDMIZXUWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)

![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)

![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)

![1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine](/img/structure/B2748006.png)